molecular formula C14H11BrFN5O2S B2682075 4-bromo-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide CAS No. 921060-81-3

4-bromo-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide

Cat. No.: B2682075
CAS No.: 921060-81-3
M. Wt: 412.24
InChI Key: WYVXMHQMDQIRTF-UHFFFAOYSA-N
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Description

4-Bromo-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide is a synthetic compound of significant interest in medicinal chemistry, featuring a tetrazole core linked to a benzenesulfonamide moiety. The tetrazole group is a well-known bioisostere for carboxylic acids and other functional groups, often employed to improve metabolic stability and alter physicochemical properties in drug discovery efforts . The specific molecular architecture of this compound, incorporating both a 4-bromophenylsulfonamide and a 3-fluorophenyl-tetrazole, suggests potential for multi-target engagement and provides a versatile scaffold for the design of novel therapeutic agents. Compounds containing benzenesulfonamide groups have demonstrated a wide range of pharmacological activities in scientific research, including serving as inhibitors for viral targets and enzymes . For instance, benzenesulfonamide derivatives have been explored as potent inhibitors of the HIV-1 CA protein, a promising target for new antivirals . Other research avenues include the development of sulfonamide-based OXPHOS inhibitors that target Complex I for investigational cancer therapy , and the exploration of their antinociceptive and antiallodynic effects in models of neuropathic pain . The presence of halogen substituents (bromine and fluorine) is a common strategy in lead optimization to fine-tune binding affinity, lipophilicity, and overall drug-like properties. This compound is provided For Research Use Only. It is intended solely for laboratory research and experimental applications in a controlled environment. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are responsible for conducting all necessary safety assessments and handling this material in accordance with all applicable local and international regulations.

Properties

IUPAC Name

4-bromo-N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrFN5O2S/c15-10-4-6-13(7-5-10)24(22,23)17-9-14-18-19-20-21(14)12-3-1-2-11(16)8-12/h1-8,17H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYVXMHQMDQIRTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C(=NN=N2)CNS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between an azide and a nitrile.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction.

    Sulfonamide Formation: The benzenesulfonamide moiety is formed by reacting a sulfonyl chloride with an amine.

    Bromination: The final step involves the bromination of the aromatic ring using bromine or a brominating agent like N-bromosuccinimide (NBS).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrazole ring or the benzenesulfonamide moiety.

    Reduction: Reduction reactions can target the nitro groups or the sulfonamide group.

    Substitution: The bromine atom can be substituted with other nucleophiles in a variety of substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include amines or reduced tetrazole derivatives.

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of 4-bromo-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide involves several steps, including the formation of the tetrazole ring and subsequent modifications to introduce the sulfonamide group. The compound's structure can be confirmed through various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry, which provide insights into its molecular configuration and purity.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzenesulfonamides have been studied for their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of essential bacterial enzymes, thereby impeding growth and proliferation .

Anticancer Properties

The compound also shows promise as an anticancer agent. Studies have demonstrated that benzenesulfonamide derivatives can inhibit carbonic anhydrase IX, an enzyme associated with tumor growth and metastasis. In vitro assays have shown that these compounds can induce apoptosis in cancer cell lines, particularly in breast cancer models . The selectivity for cancer cells over normal cells is a critical factor in their therapeutic potential.

Case Studies

Case Study 1: Antimicrobial Evaluation

A series of benzenesulfonamide derivatives were synthesized and tested for antimicrobial activity. The results indicated that certain compounds exhibited potent activity against resistant strains of bacteria, making them candidates for further development as new antibiotics .

Case Study 2: Anticancer Screening

In a study focused on breast cancer cell lines, compounds derived from benzenesulfonamides were evaluated for their ability to inhibit cell proliferation. The most active compounds showed IC50 values in the nanomolar range, indicating strong anticancer efficacy . Molecular docking studies suggested that these compounds bind effectively to target sites involved in cancer cell metabolism.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might act by inhibiting enzymes or binding to receptors. The sulfonamide group is known to mimic the structure of natural substrates, allowing it to interfere with biological processes.

Comparison with Similar Compounds

Comparative Data Table

Compound Core Structure Key Substituents Pharmacological Features Synthetic Yield
Target Compound Benzenesulfonamide-tetrazole 4-Bromo, 3-fluorophenyl Enhanced binding via Br/F electronegativity N/A
Compound 8 (Methyl ester derivative) Imidazole-tetrazole 2-Chlorotrityl, methyl propanoate Lipophilicity for membrane penetration 90%
Candesartan Related Compound B Biphenyl-tetrazole Cyclohexyloxycarbonyloxy, benzimidazole Oral bioavailability N/A
5-Bromo-Thiophene-Triazole Thiophene-triazole 3-Chlorophenyl, bromo-sulfonamide Altered H-bonding with triazole N/A

Research Findings and Implications

  • Metabolic Stability: Tetrazole rings generally resist oxidative metabolism, but the 3-fluorophenyl group may further reduce CYP450-mediated degradation compared to non-fluorinated analogues .
  • Synthetic Accessibility : High yields (~90%) for tetrazole-linked compounds in suggest efficient routes for scaling the target compound, though bromine introduction may require optimized halogenation steps.

Biological Activity

4-Bromo-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound belongs to a class of tetrazole derivatives, which have been studied for various therapeutic applications, including anti-inflammatory, analgesic, and anticancer properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13H12BrF N5O2S
  • Molecular Weight : 351.23 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The tetrazole ring is known for its role in modulating ion channels and receptors, which can lead to significant pharmacological effects.

Calcium Channel Modulation

Research indicates that tetrazole compounds can act as calcium channel blockers. This action is particularly relevant in the treatment of cardiovascular diseases and migraines. The presence of the bromine and fluorine substituents enhances the lipophilicity and bioavailability of the compound, potentially improving its efficacy as a therapeutic agent .

Anticancer Activity

A study evaluating the cytotoxic effects of various tetrazole derivatives, including those similar to this compound, demonstrated significant antiproliferative activity against different cancer cell lines. The IC50 values for these compounds ranged from 1.61 µg/mL to 2.98 µg/mL, indicating potent activity against tumor cells .

CompoundCell LineIC50 (µg/mL)
4-Bromo CompoundHT29 (Colon Cancer)1.98
Similar TetrazoleA431 (Skin Cancer)2.45

Anti-inflammatory Properties

Tetrazole derivatives have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines. In vitro studies demonstrated that compounds with similar structures could significantly decrease levels of TNF-alpha and IL-6 in macrophage cell lines .

Case Study 1: Migraine Treatment

A clinical trial involving a related tetrazole compound showed effectiveness in reducing migraine frequency. Patients treated with the compound reported a significant decrease in attack frequency compared to placebo groups, highlighting the potential application of this compound in migraine prophylaxis .

Case Study 2: Antimicrobial Activity

Another study investigated the antimicrobial properties of tetrazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain structural modifications led to enhanced antibacterial activity, suggesting that similar modifications could be applied to improve the efficacy of the compound in treating infections .

Q & A

Q. Basic Research Focus

Crystallization : Grow single crystals via slow evaporation (solvent: DCM/hexane).

Data Collection : Use a diffractometer (Mo Kα radiation, λ = 0.71073 Å).

Structure Solution : Employ SHELXS for phase determination via direct methods.

Refinement : SHELXL for least-squares refinement (R-factor < 0.05).
Software :

  • SHELX suite for solving and refining structures .
  • ORTEP-3 for graphical representation of thermal ellipsoids .

What analytical techniques confirm purity and structural integrity?

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to verify substituent positions (e.g., ¹⁹F NMR for the fluorophenyl group).
  • HRMS : Confirm molecular weight (exact mass ± 3 ppm).
  • HPLC : Purity >95% (C18 column, acetonitrile/water mobile phase).
  • XRD : Validate absolute configuration and hydrogen-bonding networks (e.g., sulfonamide S=O···H-N interactions) .

How should biological assays be designed to evaluate ion channel modulation?

Q. Advanced Research Focus

  • Patch-Clamp Electrophysiology : Express HERG channels in HEK293 cells; measure current-voltage relationships before/after compound exposure.
  • EC₅₀ Determination : Dose-response curves (10 nM–100 µM) to assess potency.
  • Mutant Analysis : Compare effects on HERG mutants (e.g., F656M) to identify binding residues .

How does the 3-fluorophenyl group influence electronic properties and target binding?

Q. Advanced Research Focus

  • Electron-Withdrawing Effect : Fluorine increases tetrazole ring acidity, enhancing hydrogen-bond donor capacity.
  • Computational Analysis : Density Functional Theory (DFT) reveals charge distribution (e.g., Mulliken charges on tetrazole N-atoms).
  • SAR Comparison : Non-fluorinated analogs (e.g., phenyltetrazoles) show reduced HERG activation, highlighting fluorine’s role in π-π stacking .

How can solubility data discrepancies be resolved across experimental setups?

Q. Advanced Research Focus

  • Standardization : Use shake-flask method with PBS (pH 7.4) and HPLC quantification.
  • Temperature Control : 25°C ± 0.5°C to minimize variability.
  • Validation : Compare with logP predictions (e.g., XlogP ≈ 3.0) from .

What strategies mitigate regioselectivity challenges during tetrazole synthesis?

Q. Advanced Research Focus

  • Protecting Groups : Use tert-butyloxycarbonyl (Boc) to block competing reaction sites.
  • Microwave-Assisted Synthesis : Reduces reaction time and improves yield (e.g., 80% yield in 30 minutes vs. 6 hours conventionally) .

How can molecular docking predict protein interactions, and how are results validated?

Q. Advanced Research Focus

  • Docking Workflow :
    • Prepare protein structure (PDB: 7JXQ for HERG).
    • Use AutoDock Vina with Lamarckian GA.
  • Validation :
    • Surface Plasmon Resonance (SPR): Measure binding kinetics (KD).
    • Mutagenesis: Test docking-predicted residues (e.g., F656 in HERG) .

How is metabolic stability assessed, and what modifications enhance pharmacokinetics?

Q. Advanced Research Focus

  • In Vitro Assays : Incubate with liver microsomes (human/rat); measure half-life (t₁/₂) via LC-MS.
  • Modifications :
    • Introduce fluorine at metabolically labile sites (e.g., para to sulfonamide).
    • Replace methyl groups with cyclopropyl to slow oxidative metabolism .

What in silico models predict toxicity, and how reliable are they?

Q. Advanced Research Focus

  • Tools : ProTox-II (LD₅₀ prediction), ADMET Predictor (hepatotoxicity).
  • Limitations : False positives for rare off-target effects (e.g., hERG blockade).
  • Validation : Cross-check with in vivo zebrafish models (LC₅₀) and patch-clamp data .

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